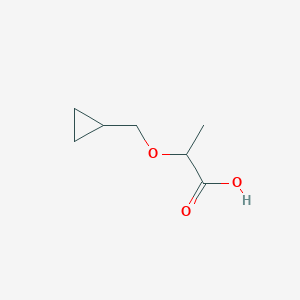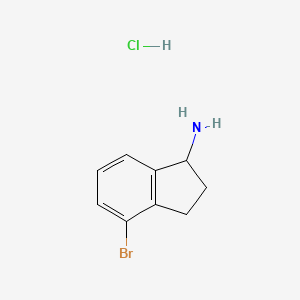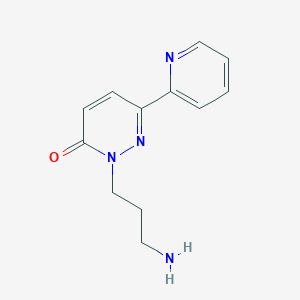
2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one
Vue d'ensemble
Description
2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one, also known as AP-6-Pyr-P, is a heterocyclic compound with a broad range of applications in the scientific research field. It is a colorless, crystalline solid with a molecular formula of C9H11N3O and a molecular weight of 173.2 g/mol. AP-6-Pyr-P is a derivative of pyridazinone, a five-membered nitrogen-containing heterocyclic compound. It has been found to be a useful intermediate in the synthesis of a variety of organic compounds, as well as having potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
The complex chemistry and synthesis of derivatives related to pyridine and pyridazinone compounds have been explored for their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. These advancements offer insights into the versatile applications of these compounds beyond their basic chemical properties (Halcrow, 2005).
Microwave-Assisted Synthesis
Microwave irradiation has been utilized to synthesize derivatives of pyridine and pyridazinone, highlighting the efficiency of this method in performing chemical transformations rapidly and with high purity. This technique demonstrates the compound's utility in the synthesis of heterocycles containing pharmacophores of interest in pharmaceutical research, despite the exclusion of direct drug-related applications (Ashok et al., 2006).
Anticancer Agent Synthesis
Research into imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which share structural similarities with the compound of interest, has been conducted to explore their potential as anticancer agents. Although specific activities were less than some benchmarks, this work underlines the importance of pyridine derivatives in medicinal chemistry research (Temple et al., 1987).
Optical and Electronic Properties
Studies on derivatives of pyridine and pyridazinone compounds have also focused on their structure-dependent and environment-responsive optical properties. This research is crucial for the development of materials with potential applications in electronics and photonics, demonstrating how modifications to the pyridine core can influence material properties (Palion-Gazda et al., 2019).
Water Oxidation Catalysis
Research on Ru complexes for water oxidation has highlighted the use of pyridazine and related ligands in developing catalysts for environmental applications. This demonstrates the role of pyridine derivatives in facilitating chemical reactions critical to energy and environmental science (Zong & Thummel, 2005).
Propriétés
IUPAC Name |
2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-7-3-9-16-12(17)6-5-11(15-16)10-4-1-2-8-14-10/h1-2,4-6,8H,3,7,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLHOKRROFTMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=O)C=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



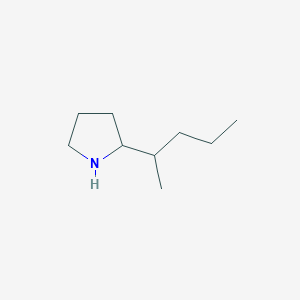


![1-[2-(trimethyl-1H-pyrazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1523222.png)
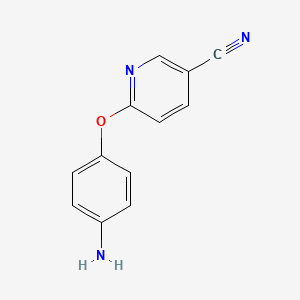
![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)
![3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1523228.png)
![1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1523229.png)
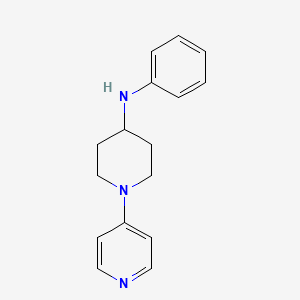
![(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1523234.png)
